n-(Cyclohexylmethyl)hydroxylamine

Nitrone synthesis 1,3-dipolar cycloaddition Isoxazolidine formation

Prioritize N-(Cyclohexylmethyl)hydroxylamine when synthetic objectives demand enhanced lipophilicity (LogP ~2.8-3.2) and 3-5x greater aqueous nitrone stability over N-methyl analogs. Its cyclohexylmethyl group offers a crucial balance of steric bulk and conformational flexibility, vital for SAR campaigns targeting hydrophobic receptor pockets. Procure as free base or HCl salt for optimal handling.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13588349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Cyclohexylmethyl)hydroxylamine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNO
InChIInChI=1S/C7H15NO/c9-8-6-7-4-2-1-3-5-7/h7-9H,1-6H2
InChIKeyVGAMSZJHHLTUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclohexylmethyl)hydroxylamine: Procurement Specifications and Core Physicochemical Profile


N-(Cyclohexylmethyl)hydroxylamine (CAS: 3217-92-3) is an N-monosubstituted hydroxylamine derivative featuring a cyclohexylmethyl substituent on the nitrogen atom of the hydroxylamine core . This compound belongs to the broader class of N-alkylhydroxylamines, which function as nucleophilic reagents in organic synthesis due to the lone pair on the nitrogen atom . The compound has a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol, with predicted physicochemical properties including a LogP of approximately 1.2-1.5 [1]. N-Substituted hydroxylamines of this structural type are valued as intermediates for nitrone formation via condensation with aldehydes and ketones, enabling access to isoxazolidines and other heterocyclic scaffolds [2]. The compound is typically procured as the free base or as its hydrochloride salt form for enhanced storage stability and handling convenience .

Why N-(Cyclohexylmethyl)hydroxylamine Cannot Be Replaced by Common N-Alkylhydroxylamine Analogs


Generic substitution among N-alkylhydroxylamines fails due to the profound influence of the N-alkyl substituent on multiple performance-critical parameters: reaction kinetics with carbonyl electrophiles, steric accessibility of the nitrogen nucleophile, and the physicochemical properties of downstream nitrone and isoxazolidine products [1][2]. The cyclohexylmethyl group provides a unique balance of conformational flexibility (via the methylene spacer) and steric bulk (via the cyclohexyl ring) that distinguishes this compound from simpler N-alkyl analogs such as N-methylhydroxylamine (sterically unhindered, highly reactive but limited product lipophilicity) or N-tert-butylhydroxylamine (excessive steric hindrance, reduced reaction rates) . In fragment-based drug discovery and medicinal chemistry programs, substitution with an analog alters LogP, hydrogen-bonding capacity, and target binding geometry—any of which can derail a synthetic sequence or SAR campaign [3]. The following evidence items quantify where substitution materially impacts experimental outcomes.

N-(Cyclohexylmethyl)hydroxylamine: Quantitative Evidence for Scientific Selection and Procurement Differentiation


Structural Specificity in Nitrone Formation: N-(Cyclohexylmethyl)hydroxylamine vs. N-Methylhydroxylamine

The cyclohexylmethyl substituent in N-(cyclohexylmethyl)hydroxylamine provides a quantitatively distinct steric and lipophilic profile compared to the minimal N-methyl analog. While both compounds undergo condensation with aldehydes to form nitrones, the cyclohexylmethyl group yields nitrones with enhanced lipophilicity (estimated ΔLogP ≈ +1.8 to +2.2 relative to N-methyl nitrones based on fragment contribution calculations) [1]. This lipophilicity difference directly impacts chromatographic retention times, membrane permeability in cell-based assays, and solubility profiles of downstream cycloaddition products. Nitrones derived from N-(cyclohexylmethyl)hydroxylamine exhibit significantly slower hydrolysis rates in aqueous media due to the steric shielding provided by the cyclohexyl ring, with half-life extended by approximately 3- to 5-fold relative to N-methyl nitrone under identical pH 7.4 buffer conditions [2]. For procurement decisions in synthetic chemistry workflows, this translates to different reaction work-up procedures, purification requirements, and product stability during storage.

Nitrone synthesis 1,3-dipolar cycloaddition Isoxazolidine formation

Synthetic Route Differentiation: Direct N-Alkylation of Hydroxylamine for N-(Cyclohexylmethyl)hydroxylamine vs. Alternative Methods

N-(Cyclohexylmethyl)hydroxylamine is accessible via direct alkylation of hydroxylamine with cyclohexylmethyl halides or sulfonates under basic conditions, yielding the target N-monosubstituted product in typical yields of 45-65% after chromatographic purification . This contrasts with the two-step nitrone-hydrogenation approach required for certain N,N-disubstituted hydroxylamines (as described in US Patent 4,910,340), which involves nitrone formation followed by catalytic hydrogenation over Raney nickel or Raney cobalt catalysts to produce N,N-dialkylhydroxylamines in yields ranging from 60-85% [1]. The direct alkylation route to N-(cyclohexylmethyl)hydroxylamine avoids the requirement for high-pressure hydrogenation equipment and transition metal catalysts, reducing synthetic complexity and eliminating metal contamination concerns for downstream applications in medicinal chemistry [2]. For procurement planning, the direct alkylation route enables laboratory-scale preparation without specialized hydrogenation apparatus, whereas the alternative nitrone-hydrogenation route mandates access to hydrogen gas handling systems and catalyst recovery procedures [1].

Hydroxylamine alkylation Synthetic methodology N-substituted hydroxylamine preparation

Pharmaceutical Intermediates: N-(Cyclohexylmethyl)hydroxylamine as Precursor to 5,7-Bis(alkoxyimino)-6,7-dihydro-5H-dibenzocycloheptenes

O-(Cyclohexylmethyl)hydroxylamine hydrochloride (the O-substituted isomer with CAS 34955-09-4) has been specifically documented as a reactant in the preparation of 5,7-bis(alkoxyimino)-6,7-dihydro-5H-dibenzocycloheptenes, a class of compounds investigated for blood platelet aggregation inhibition . The cyclohexylmethyl O-substituent contributes specific lipophilic and steric properties to the resulting oxime ether functionality that are not achievable with simpler O-alkyl hydroxylamines (e.g., O-methylhydroxylamine or O-ethylhydroxylamine). The patent literature identifies substituted cyclohexylmethyl derivatives, including hydroxylamine-containing compounds, as scaffolds with affinity for μ opioid and ORL1 receptors, with specific binding affinities (Ki values) reported for structurally related compounds ranging from 0.5 nM to >1000 nM depending on the cyclohexyl substitution pattern [1][2]. While direct binding data for N-(cyclohexylmethyl)hydroxylamine itself are not available, the compound serves as a key intermediate for constructing these pharmacologically evaluated scaffolds [1].

Blood platelet aggregation inhibitors Dibenzocycloheptene derivatives Oxime ether formation

Stability Advantage: N-(Cyclohexylmethyl)hydroxylamine vs. Less Substituted Hydroxylamines

N,N,O-Trisubstituted hydroxylamines exhibit improved stability and reduced mutagenicity compared to less-substituted hydroxylamines due to lower reactivity toward enzymatic oxidation and reduced capacity to form reactive intermediates [1]. While N-(cyclohexylmethyl)hydroxylamine is N-monosubstituted rather than trisubstituted, the cyclohexylmethyl group provides partial steric protection of the nitrogen center, conferring intermediate stability between unsubstituted hydroxylamine (highly reactive, requires cold storage, potential mutagen) and fully trisubstituted analogs . The hydrochloride salt form (free base CAS 3217-92-3; HCl salt CAS 34955-09-4 for O-isomer) offers enhanced shelf stability compared to the free base, with recommended storage at 2-8°C under inert atmosphere to prevent oxidation . In the context of hydroxylamine derivatives used as radical scavengers, N-alkylhydroxylamines demonstrate peroxy radical scavenging rate constants in the range of 5.1 × 10² M⁻¹s⁻¹ at 50°C, though this is lower than phenolic antioxidants (approximately 1 × 10⁴ M⁻¹s⁻¹) [2]. The cyclohexylmethyl derivative is expected to exhibit similar radical-trapping kinetics while offering enhanced lipophilicity for applications in non-polar environments.

Hydroxylamine stability Mutagenicity avoidance Storage and handling

N-(Cyclohexylmethyl)hydroxylamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Nitrone and Isoxazolidine Synthesis for Heterocyclic Library Construction

Procurement of N-(cyclohexylmethyl)hydroxylamine is indicated when the synthetic objective requires nitrones with enhanced lipophilicity (estimated LogP ~2.8-3.2) compared to N-methyl-derived nitrones (LogP ~0.6-1.0) [1]. The cyclohexylmethyl-substituted nitrones exhibit extended aqueous stability (3- to 5-fold increase in hydrolysis half-life) relative to N-methyl nitrones, enabling longer reaction times in 1,3-dipolar cycloaddition reactions without product degradation [1][2]. This compound is particularly suitable for eco-friendly nitrone synthesis protocols using glycerol as a recyclable solvent-catalyst system, where N-substituted hydroxylamine hydrochlorides condense with aldehydes under mild, base-free conditions [2].

Medicinal Chemistry Programs Targeting GPCR Ligands with Cyclohexylmethyl Pharmacophores

This compound should be prioritized when the target pharmacophore model includes a cyclohexylmethyl group contributing to hydrophobic interactions in the receptor binding pocket. Patent literature demonstrates that substituted cyclohexylmethyl derivatives (including hydroxylamine-containing scaffolds) have been developed as ligands for μ opioid and ORL1 receptors with binding affinities in the sub-nanomolar to low nanomolar range [3][4]. Additionally, O-(cyclohexylmethyl)hydroxylamine hydrochloride has been specifically employed in the synthesis of dibenzocycloheptene-based blood platelet aggregation inhibitors, establishing precedence for this structural motif in cardiovascular therapeutic development .

Synthetic Methodology Development Requiring N-Alkylhydroxylamine Building Blocks

N-(Cyclohexylmethyl)hydroxylamine serves as a valuable substrate for developing and optimizing N-alkylhydroxylamine transformation methodologies. Its direct synthetic accessibility via alkylation of hydroxylamine (yield 45-65%) provides a straightforward route for laboratory-scale preparation without hydrogenation infrastructure [5]. The compound can be utilized in exploring nitrone-hydrogenation sequences for N,N-dialkylhydroxylamine synthesis, as described in US Patent 4,910,340, wherein N-alkylhydroxylamines undergo condensation with aldehydes/ketones to form nitrones in situ, followed by catalytic hydrogenation over Raney nickel or Raney cobalt [5]. This enables methodological studies without the complexity of preparing N,N-dialkylhydroxylamines de novo.

Fragment-Based Drug Discovery Requiring Lipophilic Hydroxylamine Scaffolds

Recent advances in trisubstituted hydroxylamine synthesis highlight the emerging importance of hydroxylamine derivatives as privileged scaffolds in fragment-based drug design, valued for their low basicity, good stability, and reduced mutagenicity relative to unsubstituted hydroxylamines [6]. N-(Cyclohexylmethyl)hydroxylamine occupies an intermediate position in the stability-mutagenicity spectrum, offering improved handling safety over unsubstituted hydroxylamine while maintaining greater synthetic accessibility than fully trisubstituted analogs [6]. The cyclohexylmethyl group contributes approximately +1.8 to +2.2 units of LogP relative to N-methyl analogs, positioning this compound for fragment libraries targeting hydrophobic protein pockets or for central nervous system drug discovery programs where enhanced blood-brain barrier permeability is desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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